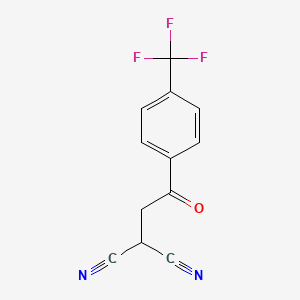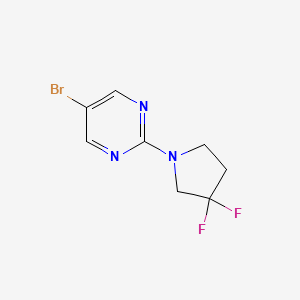
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a 3,3-difluoropyrrolidin-1-yl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives and 3,3-difluoropyrrolidine.
Bromination: The pyrimidine ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Substitution Reaction: The brominated pyrimidine is then subjected to a nucleophilic substitution reaction with 3,3-difluoropyrrolidine in the presence of a base like potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) as a solvent, and elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles would yield various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Utilized in the design of probes for studying biological processes.
Industry:
Material Science: Explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and structure-activity relationship (SAR) analysis.
類似化合物との比較
- 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine
- 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrazine
- 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)triazine
Comparison:
- Structural Differences: While these compounds share the 5-bromo and 3,3-difluoropyrrolidin-1-yl groups, they differ in the heterocyclic ring (pyrimidine, pyridine, pyrazine, triazine).
- Chemical Properties: These structural differences lead to variations in chemical properties such as reactivity, stability, and solubility.
- Applications: The unique structure of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine may confer specific advantages in certain applications, such as increased binding affinity to biological targets or improved performance in catalytic processes.
特性
IUPAC Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N3/c9-6-3-12-7(13-4-6)14-2-1-8(10,11)5-14/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTZFVSRJDYJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
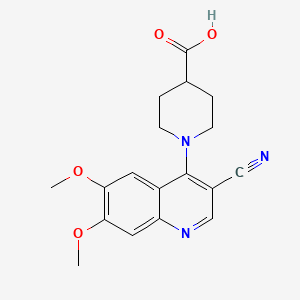

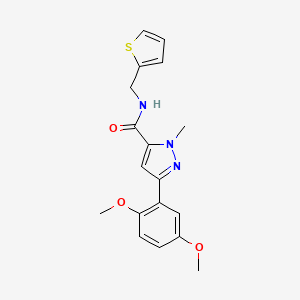

![2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)

![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine](/img/structure/B2865729.png)
![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2865738.png)
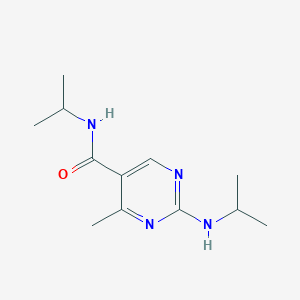
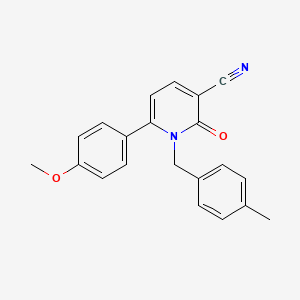
phenyl]methylidene})amine](/img/structure/B2865742.png)
